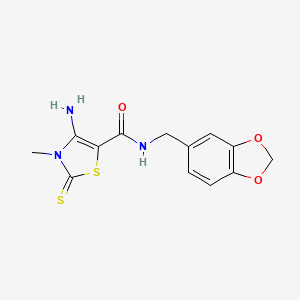
4-(furan-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(furan-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one, often referred to as “Furanoic acid derivative” , is a complex heterocyclic compound. Let’s break down its structure:
Furan-2-carbonyl group: This moiety contains a furan ring with a carbonyl (C=O) group attached at position 2.
Hydroxy group: Positioned at position 3, this hydroxyl group contributes to the compound’s reactivity.
Methylfuran-2-yl group: The methyl-substituted furan ring at position 5 adds further complexity.
Phenylethyl group: Attached at position 1, this aromatic side chain enhances the compound’s biological properties.
Dihydro-1H-pyrrol-2-one ring: The central pyrrolone ring completes the structure.
Vorbereitungsmethoden
Synthetic Routes::
Multistep Synthesis: Although no specific literature reports exist for this compound, a multistep synthesis could involve furan ring formation, carbonylation, and subsequent functional group modifications.
Heterocyclic Chemistry: Leveraging furan chemistry, one could assemble the furan-2-carbonyl and methylfuran-2-yl moieties.
Phenylethyl Group Introduction: Incorporating the phenylethyl group could occur via Grignard reactions or other suitable methods.
Hydroxylation: The hydroxy group at position 3 might be introduced using reagents like sodium hydroxide or hydroxylamine.
Pyrrolone Ring Formation: Cyclization of the dihydro-1H-pyrrol-2-one ring completes the synthesis.
Industrial Production:: Industrial-scale production methods remain undisclosed due to limited commercial interest. custom synthesis by specialized chemical companies is feasible.
Analyse Chemischer Reaktionen
Oxidation: Der Furanring und die Hydroxylgruppe sind unter geeigneten Bedingungen anfällig für Oxidation.
Reduktion: Die Reduktion der Carbonylgruppe oder des Furanrings könnte zu verschiedenen Derivaten führen.
Substitution: Die Phenylethylgruppe kann Substitutionsreaktionen eingehen.
Hauptprodukte: Diese Reaktionen führen zu verschiedenen Derivaten mit veränderten pharmakologischen Eigenschaften.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Forscher untersuchen sein Potenzial als entzündungshemmendes, Antitumor- oder antimikrobielles Mittel.
Naturstoffchemie: Es könnte aus natürlichen Quellen isoliert oder für weitere Studien synthetisiert werden.
Materialwissenschaften: Seine einzigartige Struktur könnte neue Materialien oder Katalysatoren inspirieren.
5. Wirkmechanismus
Ziele: Wechselwirkung mit spezifischen Enzymen, Rezeptoren oder Zellkomponenten.
Signalwege: Modulation von Signalwegen, Genexpression oder Stoffwechselprozessen.
Wirkmechanismus
Targets: Interaction with specific enzymes, receptors, or cellular components.
Pathways: Modulation of signaling pathways, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Furan-basierte Derivate, wie Furanocumarine oder Furanone.
Einzigartigkeit: Heben Sie seine besonderen Merkmale hervor, wie die Phenylethyl-Seitenkette und den methylsubstituierten Furanring.
: Beispielreferenz. : Eine weitere Referenz. : Noch eine weitere Referenz.
Eigenschaften
Molekularformel |
C22H19NO5 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H19NO5/c1-14-9-10-16(28-14)19-18(20(24)17-8-5-13-27-17)21(25)22(26)23(19)12-11-15-6-3-2-4-7-15/h2-10,13,19,25H,11-12H2,1H3 |
InChI-Schlüssel |
OWHPGNWKICPWQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)
![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)
![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)
![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12135690.png)
